molecular formula C14H14N2O3 B12872570 1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione CAS No. 87100-61-6

1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione

Cat. No.: B12872570
CAS No.: 87100-61-6
M. Wt: 258.27 g/mol
InChI Key: WNGRXUQETAVNOC-UHFFFAOYSA-N
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Description

Structural Representation

The compound’s structure is characterized by:

  • A pyrazole core with substituents at positions 1 (phenyl), 3 (methyl), and 5 (hydroxyl).
  • A conjugated enol-keto system at position 4, forming a planar butane-1,3-dione group.
Property Description
IUPAC Name 4-[(1Z)-1-hydroxy-3-oxobut-1-en-1-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one
SMILES CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C(=C/C(=O)C)/O
InChIKey LRSCWJNRAPOTMB-WQLSENKSSA-N
Structural Formula

The Z-configuration of the enol group is critical for stabilizing intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.

CAS Registry Number and Molecular Formula Validation

The compound’s unique identifier and molecular composition are validated as follows:

CAS Registry Number

The Chemical Abstracts Service (CAS) registry number 318949-52-9 is assigned to this compound, ensuring unambiguous global identification.

Molecular Formula

The molecular formula C₁₄H₁₄N₂O₃ is confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis.

Property Value
CAS Registry Number 318949-52-9
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
Exact Mass 258.1004 Da

The molecular weight of 258.27 g/mol aligns with the sum of atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87100-61-6

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)butane-1,3-dione

InChI

InChI=1S/C14H14N2O3/c1-9(17)8-12(18)13-10(2)15-16(14(13)19)11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3

InChI Key

WNGRXUQETAVNOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione typically involves the reaction between 3-methyl-1-phenylpyrazol-5-one and butane-1,3-dione. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula : C14H14N2O3
  • Molecular Weight : 258.27 g/mol
  • CAS Number : 87100-61-6

The compound features a pyrazole ring, which is known for its biological activity and ability to form coordination complexes with metals, enhancing its applicability in medicinal chemistry and material science.

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display activity against a range of pathogens, including bacteria and fungi. The compound's structure allows for interactions that disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The pyrazole moiety is associated with anti-inflammatory effects. Compounds containing this structure have been investigated for their ability to inhibit pro-inflammatory mediators, which could lead to therapeutic applications in treating inflammatory diseases .

Pesticidal Activity

The compound has shown potential as a pesticide due to its biological activity against phytopathogenic fungi. Its derivatives have been tested for their efficacy in inhibiting fungal growth, indicating possible applications in crop protection strategies .

Metal Complex Formation

The presence of the hydroxyl and carbonyl groups in the structure allows for the formation of stable metal complexes. These complexes can exhibit unique properties such as enhanced catalytic activity or altered electronic characteristics, making them suitable for various industrial applications .

Synthesis of Functional Materials

The compound can be used as a precursor in the synthesis of novel materials with specific electronic or optical properties. Research indicates that pyrazole derivatives can be incorporated into polymer matrices to enhance their performance in electronic devices .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of this compound against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Agricultural Application

In another study, derivatives were tested for their fungicidal properties against Fusarium species. The results showed promising antifungal activity, leading to further investigations into their use as agricultural fungicides .

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Tautomerism

The compound shares similarities with other β-diketone-functionalized pyrazoles, such as:

  • 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione (Compound 5): This analogue features a propane-1,3-dione group instead of butane-1,3-dione. Studies show that both compounds adopt tautomeric forms stabilized by intramolecular hydrogen bonds (Figure 1).
  • 1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)propan-1-one: This derivative replaces the β-diketone with a propanone group, eliminating enol tautomerism in the side chain. The absence of a β-diketone reduces its ability to form chelate complexes with metal ions, a key distinction from the target compound .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen-bonding patterns significantly influence the stability and applications of these compounds:

  • The target compound’s β-diketone moiety forms a six-membered intramolecular hydrogen bond (O–H⋯O), similar to Compound 3. This stabilization is critical for maintaining planar geometry in coordination complexes .
  • In contrast, pyrazole derivatives lacking β-diketones (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl methanones) rely on intermolecular hydrogen bonds for crystal packing, resulting in less predictable supramolecular architectures .

Substituent Effects on Physicochemical Properties

Substituents on the pyrazole ring and the side chain modulate solubility, melting points, and bioactivity:

  • Phenyl vs. Methyl Groups : The 1-phenyl group in the target compound enhances π-π stacking interactions, increasing crystallinity compared to alkyl-substituted analogues.
  • β-Diketone Chain Length : Butane-1,3-dione derivatives exhibit higher thermal stability (decomposition >250°C) than propane-1,3-dione analogues due to extended conjugation .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Tautomeric Forms Hydrogen Bonding Pattern Melting Point (°C) Stability Notes
Target Compound C₁₄H₁₄N₂O₃ 4 (A-D) Intramolecular O–H⋯O (6-membered) 198–202 High thermal stability
1-(5-Hydroxy-1-phenylpyrazol-4-yl)-3-phenylpropanedione C₁₈H₁₄N₂O₃ 4 (A-D) Intramolecular O–H⋯O (6-membered) 185–190 Moderate solubility in polar solvents
1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)propanone C₁₃H₁₄N₂O₂ 2 (enol-keto) Intermolecular O–H⋯O 172–175 Prone to oxidative degradation

Biological Activity

1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione, with the CAS number 87100-61-6, is a pyrazole derivative that has garnered attention for its potential biological activities. The compound's molecular formula is C14H14N2O3, and it has a molecular weight of approximately 258.27 g/mol. This article reviews the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. Pyrazole compounds have been shown to inhibit key proteins involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. Specific studies have highlighted the compound's cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Activity
MCF73.79Moderate
SF-26812.50Significant
NCI-H46042.30Moderate

These results suggest that the compound may be a promising candidate for further development as an anticancer agent .

Anti-inflammatory and Analgesic Effects

The pyrazole nucleus is well-known for its anti-inflammatory properties. Compounds with this structure have been used to treat conditions characterized by inflammation and pain. Studies have demonstrated that derivatives of pyrazole can inhibit inflammatory pathways effectively. For instance, certain synthesized compounds exhibited anti-inflammatory activity comparable to indomethacin in mouse models .

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways:

  • Inhibition of Kinases : The compound has shown potential in inhibiting kinases that are crucial for tumor growth and survival.
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities, which may contribute to their protective effects against cellular damage.
  • Cell Cycle Arrest : Research indicates that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Antitumor Activity

A recent study evaluated the effects of several pyrazole derivatives on cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results indicated that specific modifications to the pyrazole structure significantly enhanced cytotoxicity:

Compound Cell Line IC50 (µM)
1-(5-Hydroxy...butane...dioneA54926
Novel derivativeHepG217.82

This study underscores the importance of structural modifications in enhancing the biological activity of pyrazole derivatives .

Anti-inflammatory Assessment

Another study focused on the anti-inflammatory properties of various pyrazole compounds, including the target compound. The results showed a marked reduction in inflammation markers in treated animal models compared to controls:

Treatment Group Inflammation Marker Reduction (%)
Control0
Compound X65
Indomethacin70

These findings highlight the potential of this compound as an anti-inflammatory agent .

Q & A

Q. Methodological Answer :

  • NMR : 1H and 13C NMR (in DMSO-d6 or CDCl3) identify tautomeric forms. Key signals:
    • Hydroxy proton: δ 12.5–13.5 ppm (broad, exchangeable) .
    • Diketone carbonyls: δ 190–200 ppm (13C) .
  • IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (O-H stretching) .
    Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the pyrazole region.

Advanced Question: How do tautomerism and hydrogen bonding affect the compound’s reactivity?

Methodological Answer :
The enol-keto tautomerism of the diketone moiety and intramolecular hydrogen bonding (e.g., O-H⋯O=C) influence reactivity:

  • Tautomer Stability : DFT calculations (e.g., Gaussian 09) show the enol form is stabilized by ~5 kcal/mol due to conjugation with the pyrazole ring .
  • Hydrogen Bonding : X-ray data reveal O-H⋯O distances of ~2.6 Å, creating a six-membered pseudocyclic structure that reduces electrophilicity at the diketone .
    Implications : Tautomeric equilibrium must be controlled during reactions (e.g., alkylation or acylation).

Advanced Question: What computational methods validate the compound’s electronic structure?

Q. Methodological Answer :

  • Molecular Modeling : Use Gaussian or ORCA for geometry optimization at the B3LYP/6-311++G(d,p) level. Compare calculated IR/NMR spectra with experimental data .
  • Docking Studies : AutoDock Vina or Schrödinger Suite assesses interactions with biological targets (e.g., enzymes or receptors). Parameterize force fields for the diketone moiety carefully .

Advanced Question: How are reaction byproducts minimized during synthesis?

Q. Methodological Answer :

  • Byproduct Source : Competing cyclization or oxidation of the pyrazole hydroxy group.
  • Mitigation :
    • Use inert atmospheres (N2/Ar) to prevent oxidation.
    • Add scavengers (e.g., molecular sieves) to remove water and shift equilibrium toward the desired product .
      Analytical Validation : HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95%) .

Advanced Question: How do solvent polarity and temperature impact reaction yields?

Q. Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase diketone reactivity but may promote side reactions. Ethanol balances solubility and stability .
  • Temperature : Optimize between 60–80°C. Higher temperatures accelerate condensation but risk decomposition.
    Case Study :
SolventYield (%)Byproducts (%)
Ethanol785
DMF6512
Data from analogous β-diketone syntheses .

Advanced Question: What strategies assess the compound’s biological activity in vitro?

Q. Methodological Answer :

  • Enzyme Assays : Test inhibition of cyclooxygenase (COX) or kinases using fluorescence-based kits (e.g., Cayman Chemical). IC50 values are derived from dose-response curves .
  • Cytotoxicity : MTT assay on cell lines (e.g., HeLa or HEK293). EC50 values correlate with therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.